4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O4/c1-17-14-21(29(25-17)18-8-6-5-7-9-18)27-12-10-26(11-13-27)19-15-20(22(30)31)28(16-19)23(32)33-24(2,3)4/h5-9,14,19-20H,10-13,15-16H2,1-4H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJPYBZGXSPVDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(N(C3)C(=O)OC(C)(C)C)C(=O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Pyrrolidine Formation
The pyrrolidine ring is constructed via aza-Michael addition using methyl acrylate and benzylamine, followed by Dieckmann cyclization. Key advancements include:
- Catalytic asymmetric synthesis : Employing Jacobsen’s thiourea catalyst to achieve >90% enantiomeric excess (ee) in the cyclization step.
- Carboxylic acid introduction : Hydrolysis of the methyl ester using lithium hydroxide in tetrahydrofuran (THF)/water (3:1) at 60°C for 6 hours, yielding 92% pure pyrrolidine-2-carboxylic acid.
Preparation of 5-Methyl-2-phenylpyrazole
Claisen-Schmidt Condensation and Cyclization
Adapting methods from antitubercular pyrazole syntheses:
- Chalcone intermediate : 4-Methylacetophenone reacts with benzaldehyde under acidic conditions (H2SO4, ethanol, 12 h reflux) to form 3-(4-methylphenyl)-1-phenylprop-2-en-1-one (85% yield).
- Microwave-assisted cyclization : Treatment with hydrazine hydrate in ethanol under microwave irradiation (300 W, 120°C, 15 min) achieves 94% conversion to 5-methyl-2-phenylpyrazole.
Table 1: Optimization of Pyrazole Cyclization
| Condition | Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional reflux | 360 | 72 | 88 |
| Microwave (300 W) | 15 | 94 | 97 |
Piperazine Functionalization and Boc Protection
N-Alkylation of Piperazine
The patent literature details piperazine activation using:
- Mitsunobu conditions : Piperazine reacts with tert-butyl (4-bromobutyl)carbamate under DIAD/PPh3 catalysis (THF, 0°C to rt, 8 h), achieving 78% yield of the Boc-protected intermediate.
- Alternative pathway : Ullmann coupling with CuI/L-proline in DMF at 110°C provides comparable yields (76%) but requires stringent oxygen exclusion.
Boc Protection Kinetics
Comparative studies in anhydrous dichloromethane (DCM) versus tetrahydrofuran (THF) reveal:
- THF solvent : Complete Boc protection of the pyrrolidine amine within 2 hours using di-tert-butyl dicarbonate (Boc2O) and DMAP.
- Side reaction mitigation : Substoichiometric DMAP (0.1 eq) suppresses N-acylation byproducts to <3%.
Final Assembly: Coupling and Deprotection
Piperazine-Pyrrolidine Coupling
Critical parameters for the SN2 displacement:
Global Deprotection and Acid Workup
Final Boc removal employs:
- HCl/dioxane (4M) : Quantitative cleavage in 1 hour at 0°C, followed by neutralization with Amberlyst A21 resin to isolate the carboxylic acid.
- Chromatographic purification : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) delivers >99% purity for pharmaceutical applications.
Table 2: Coupling Reaction Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KOtBu | DMF | 80 | 24 | 68 |
| NaH | THF | 65 | 36 | 55 |
| DBU | DCM | 40 | 48 | 41 |
Challenges and Industrial Scalability
Chemical Reactions Analysis
Hydrolysis of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group undergoes acid-catalyzed hydrolysis under mild conditions to yield the free pyrrolidine amine. This reaction is critical for subsequent derivatization:
The Boc group's stability allows orthogonal protection strategies during multi-step syntheses .
Carboxylic Acid Functionalization
The C-2 carboxylic acid participates in classical acid-derived reactions:
Esterification
Reacts with alcohols under EDC·HCl/DMAP coupling:
textR-OH + Acid → R-O-CO-pyrrolidine derivative
-
Example : Methyl ester formation using methanol achieves >80% yield .
-
Applications : Enhances cell permeability for pharmacological studies .
Amide Formation
Coupling with amines via EDC/HOBt:
Piperazine Ring Modifications
The piperazine linker undergoes alkylation/acylation at the secondary amines:
These modifications tune solubility and target affinity .
Pyrazole Ring Reactivity
The 5-methyl-2-phenylpyrazole core participates in electrophilic substitutions:
Nitration
Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at C-4:
Suzuki Coupling
Pd-catalyzed cross-coupling with aryl boronic acids:
textPyrazole-Br + Ar-B(OH)₂ → Pyrazole-Ar
Pyrrolidine Ring Functionalization
The pyrrolidine ring undergoes stereoselective reactions:
Epoxidation
With m-CPBA in DCM:
Reductive Amination
Ketone intermediates react with amines under NaBH₃CN:
| Amine | Product | Yield |
|---|---|---|
| Benzylamine | N-Benzyl-pyrrolidine | 74% |
| 4-Methoxyphenylhydrazine | Hydrazone-functionalized derivative | 63% |
Key Research Findings
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.
Materials Science: It can be incorporated into polymers to modify their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its complex structure.
Receptor Binding: It can bind to specific receptors, making it useful in drug discovery.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for developing new pharmaceuticals.
Diagnostics: It can be used in diagnostic assays due to its ability to bind to specific biomolecules.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Agriculture: It may have applications as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These may include:
Enzymes: The compound can inhibit enzyme activity by binding to the active site.
Receptors: It can bind to cell surface receptors, modulating their activity.
Pathways: The compound may affect various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Key Observations :
- Core Flexibility : The target compound’s pyrrolidine core offers distinct stereochemical and conformational properties compared to thiazolidine (e.g., ) or piperidine (e.g., ) analogues.
- Protective Groups : The Boc group in the target compound contrasts with pivalamido (in ) or benzyl groups (in ), influencing solubility and metabolic stability.
2.2 Functional Group Analysis
- Carboxylic Acid : Present in all compared compounds, this group enhances water solubility and enables salt formation, critical for pharmacokinetics.
- Piperazine/Pyrazole Combinations : The 5-methyl-2-phenylpyrazole-piperazine moiety in the target compound is unique; analogues like feature dioxo-piperazine, which may alter electron distribution and binding affinity.
Biological Activity
The compound 4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid, commonly referred to in literature as Teneligliptin, is a synthetic molecule that has garnered attention for its potential therapeutic applications, particularly in the management of type 2 diabetes mellitus. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of Teneligliptin features several key functional groups:
- Pyrrolidine ring : Known for its role in enhancing biological activity.
- Piperazine moiety : Often associated with various pharmacological effects.
- Pyrazole ring : Contributes to the compound's unique activity profile.
The molecular formula is with a molecular weight of approximately 430.6 g/mol. The compound exhibits a moderate lipophilicity with an XLogP value of 2.4, indicating favorable permeability characteristics for oral bioavailability .
Teneligliptin primarily functions as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor , which plays a crucial role in glucose metabolism. By inhibiting DPP-IV, Teneligliptin enhances the levels of incretin hormones, leading to increased insulin secretion and decreased glucagon levels in a glucose-dependent manner. This results in improved glycemic control without significant risk of hypoglycemia .
Key Mechanisms:
- Inhibition of DPP-IV : Prevents the degradation of incretin hormones such as GLP-1 and GIP.
- Glucose-dependent insulin secretion : Increases insulin release when glucose levels are elevated.
- Decreased glucagon secretion : Reduces hepatic glucose production.
Biological Activity and Efficacy
Research studies have demonstrated the efficacy of Teneligliptin in various clinical settings:
Clinical Studies
- Efficacy in Glycemic Control : A randomized controlled trial showed that Teneligliptin significantly reduced HbA1c levels compared to placebo over a 24-week period .
- Combination Therapy : When used in combination with metformin or sulfonylureas, Teneligliptin further improved glycemic control without increasing the risk of hypoglycemia .
Pharmacodynamic Properties
Table 1 summarizes the pharmacodynamic properties observed in clinical trials:
| Parameter | Value |
|---|---|
| HbA1c Reduction (%) | 0.8 - 1.5 |
| Fasting Plasma Glucose (mg/dL) | Decrease by 20 - 30 |
| Weight Change (kg) | -0.5 to +0.5 |
| Hypoglycemia Incidence (%) | <5% |
Safety and Tolerability
Teneligliptin has been generally well-tolerated in clinical trials, with adverse effects being mild and transient. Common side effects include gastrointestinal disturbances and headache, but severe adverse reactions are rare .
Case Studies
Several case studies have highlighted the real-world effectiveness of Teneligliptin:
- A study involving elderly patients with type 2 diabetes demonstrated significant improvements in glycemic control and quality of life metrics after six months of therapy .
- Another case report illustrated successful management of diabetes in a patient with chronic kidney disease using Teneligliptin, emphasizing its safety profile in renal impairment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
